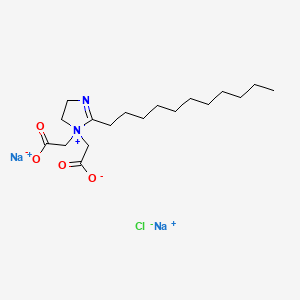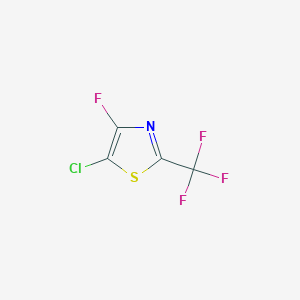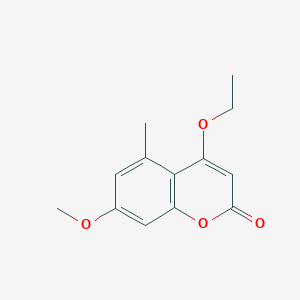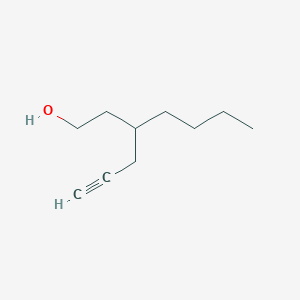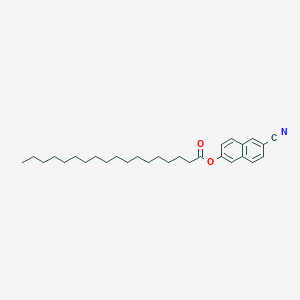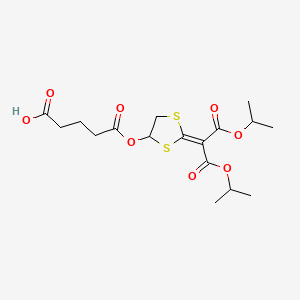
Decahydro-2,5-methanoazulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a naturally occurring compound found in the essential oils of various plants, particularly in the wood of pine trees. This compound is known for its distinctive aroma and is used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Decahydro-2,5-methanoazulene can be synthesized through various methods. One common synthetic route involves the cyclization of a suitable precursor, such as a bicyclic ketone, followed by reduction and rearrangement reactions . The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and rearrangement processes.
Industrial Production Methods
In industrial settings, this compound is often extracted from natural sources, such as the essential oils of pine trees. The extraction process involves steam distillation, where the essential oil is separated from the plant material and then purified through fractional distillation to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Decahydro-2,5-methanoazulene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of oxygenated derivatives.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the compound, resulting in the formation of reduced derivatives.
Major Products Formed
The major products formed from these reactions include oxygenated derivatives (e.g., alcohols, ketones), reduced derivatives (e.g., alkanes), and halogenated derivatives (e.g., chlorinated or brominated compounds) .
Scientific Research Applications
Decahydro-2,5-methanoazulene has several scientific research applications across various fields:
Mechanism of Action
The mechanism of action of decahydro-2,5-methanoazulene involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence inflammatory and microbial pathways .
Comparison with Similar Compounds
Decahydro-2,5-methanoazulene is structurally similar to other sesquiterpenes, such as caryophyllene and humulene . it is unique due to its specific arrangement of carbon atoms and the presence of a methano bridge, which imparts distinct chemical and physical properties .
Similar Compounds
Caryophyllene: A sesquiterpene found in essential oils of various plants, known for its anti-inflammatory properties.
Humulene: Another sesquiterpene with potential anti-inflammatory and anticancer properties.
Properties
CAS No. |
61770-04-5 |
|---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.26 g/mol |
IUPAC Name |
tricyclo[5.3.1.03,9]undecane |
InChI |
InChI=1S/C11H18/c1-2-8-4-9-6-10(3-1)11(5-8)7-9/h8-11H,1-7H2 |
InChI Key |
VXJZHAWECWXCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC(C1)C(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,9,10-Trimethoxy-6H-[1]benzopyrano[4,3-b]quinoline](/img/structure/B14563193.png)
![3-Pyridinecarbonitrile, 5-[(2-cyano-4-nitrophenyl)azo]-2-[(2-hydroxyethyl)amino]-4-methyl-6-[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14563195.png)
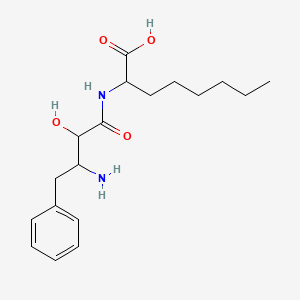
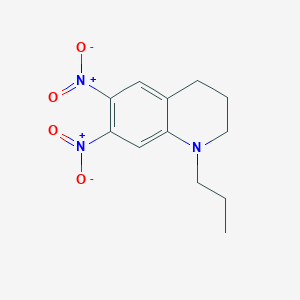
![Ethyl 3-[(2-chlorophenyl)(cyano)amino]-2-cyanoprop-2-enoate](/img/structure/B14563219.png)
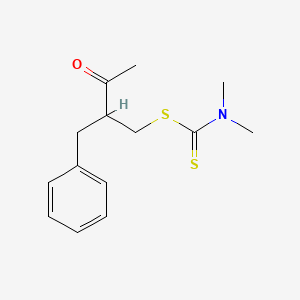
![Ethyl 2-[5-(2,4-dichlorophenoxy)-2-nitrophenoxy]propanoate](/img/structure/B14563227.png)
